4-[2-chloro-6-(1H-tetrazol-1-yl)phenyl]morpholine
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Overview
Description
4-[2-CHLORO-6-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]MORPHOLINE is a synthetic organic compound that features a morpholine ring substituted with a chlorophenyl group and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-CHLORO-6-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]MORPHOLINE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Chlorination: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with Morpholine: The chlorinated phenyl tetrazole is then coupled with morpholine under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, would be crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[2-CHLORO-6-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]MORPHOLINE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, potentially forming different oxidation states.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases such as sodium hydroxide or potassium carbonate, and solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl morpholine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
4-[2-CHLORO-6-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]MORPHOLINE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules, potentially leading to the development of new drugs or diagnostic tools.
Mechanism of Action
The mechanism of action of 4-[2-CHLORO-6-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]MORPHOLINE depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The tetrazole ring can mimic the carboxylate group in biological systems, allowing the compound to interact with proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-[2-CHLORO-6-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]MORPHOLINE: Similar structure but with a triazole ring instead of a tetrazole ring.
4-[2-CHLORO-6-(1H-IMIDAZOL-1-YL)PHENYL]MORPHOLINE: Contains an imidazole ring instead of a tetrazole ring.
Uniqueness
The presence of the tetrazole ring in 4-[2-CHLORO-6-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]MORPHOLINE imparts unique properties, such as increased acidity and the ability to form stable complexes with metals. This makes it particularly useful in applications where these properties are desirable, such as in the design of metal-organic frameworks or as a ligand in coordination chemistry.
Properties
Molecular Formula |
C11H12ClN5O |
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Molecular Weight |
265.70 g/mol |
IUPAC Name |
4-[2-chloro-6-(tetrazol-1-yl)phenyl]morpholine |
InChI |
InChI=1S/C11H12ClN5O/c12-9-2-1-3-10(17-8-13-14-15-17)11(9)16-4-6-18-7-5-16/h1-3,8H,4-7H2 |
InChI Key |
JSFUVBPAOPWASB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2Cl)N3C=NN=N3 |
Origin of Product |
United States |
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